molecular formula C7H6BrNO4 B15248650 3-Bromo-2-methoxy-6-nitrophenol

3-Bromo-2-methoxy-6-nitrophenol

Cat. No.: B15248650
M. Wt: 248.03 g/mol
InChI Key: YZLONMBHIZKEQR-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-6-nitrophenol (CAS: Not explicitly listed in evidence; closely related analogs include 2-Bromo-6-methoxy-3-nitrophenol, CAS 854733-39-4 ) is a halogenated aromatic compound featuring bromine, methoxy, and nitro substituents. Its molecular formula is C₇H₆BrNO₄, with a molecular weight of 248.03 g/mol . The compound’s structure combines electron-withdrawing (nitro, bromine) and electron-donating (methoxy) groups, creating unique electronic and steric effects that influence its reactivity and applications in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C7H6BrNO4

Molecular Weight

248.03 g/mol

IUPAC Name

3-bromo-2-methoxy-6-nitrophenol

InChI

InChI=1S/C7H6BrNO4/c1-13-7-4(8)2-3-5(6(7)10)9(11)12/h2-3,10H,1H3

InChI Key

YZLONMBHIZKEQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1O)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the bromination of 2-methoxyphenol followed by nitration. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) for the bromination step. Nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups (bromine and nitro) and an electron-donating group (methoxy).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-methoxy-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Substituents Molecular Formula Key Applications/Notes
3-Bromo-2-methoxy-6-nitrophenol N/A Br, OCH₃, NO₂ (positions 3,2,6) C₇H₆BrNO₄ Intermediate in drug synthesis
2-Bromo-4-methoxy-6-nitrophenol 115929-59-4 Br, OCH₃, NO₂ (positions 2,4,6) C₇H₆BrNO₄ Antibacterial agent precursor
2-Bromo-6-methoxy-3-nitrophenol 854733-39-4 Br, OCH₃, NO₂ (positions 2,6,3) C₇H₆BrNO₄ Research chemical (stability studies)
3-Bromo-2-ethoxy-5-nitropyridine Not specified Br, OC₂H₅, NO₂ (pyridine ring) C₇H₆BrN₂O₃ Ligand in coordination chemistry
2-Bromo-3-fluorophenol Not specified Br, F (positions 2,3) C₆H₄BrFO Building block for agrochemicals

Key Observations :

  • Electronic Effects: The nitro group at position 6 in this compound enhances electrophilic substitution resistance compared to analogs like 2-Bromo-3-fluorophenol, where fluorine’s inductive effect dominates .
  • Steric Hindrance : Methoxy groups in ortho positions (e.g., 2-methoxy) reduce reactivity in nucleophilic aromatic substitution compared to para-substituted analogs .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (25°C) Stability
This compound Not reported Moderate in DMSO Stable at 2–8°C; light-sensitive
2-Bromo-4-methoxy-6-nitrophenol Not reported Low in water Hygroscopic; requires anhydrous storage
2-Bromo-6-methoxy-3-nitrophenol Not reported Soluble in ethanol Degrades above 30°C

Key Findings :

  • Solubility: Methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to non-methoxy analogs like 2-Bromo-3-fluorophenol, which is more lipophilic .
  • Stability : Nitro groups enhance thermal stability but increase photodegradation risk, necessitating dark storage .

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